

Cyanidin 3-sophoroside-5-glucoside: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CYANIDIN 3-SOPHOROSIDE-5-
GLUCOSIDE

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Abstract

Cyanidin 3-sophoroside-5-glucoside is a complex anthocyanin found in various plant sources, notably in purple-fleshed sweet potatoes. As a member of the flavonoid family, it exhibits significant antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its analysis and evaluation, and explores its putative mechanisms of action through key signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the potential applications of **Cyanidin 3-sophoroside-5-glucoside** in pharmacology and nutritional science.

Chemical Identity and Physicochemical Properties

Cyanidin 3-sophoroside-5-glucoside is a glycosylated form of cyanidin, an anthocyanidin. Its structure is characterized by a sophorose (a disaccharide of glucose) moiety at the 3-position and a glucose molecule at the 5-position of the cyanidin backbone.

Table 1: Chemical and Physicochemical Properties of **Cyanidin 3-sophoroside-5-glucoside**

Property	Value	Reference(s)
CAS Number	16727-02-9 (chloride form); 47888-56-2	[1][2][3][4]
Molecular Formula	C ₃₃ H ₄₁ O ₂₁ ⁺	[5][6]
Molecular Weight	773.7 g/mol	[5][6]
Appearance	Dark purple powder	[7]
Solubility	Soluble in polar solvents like methanol and water.	[8]
Stability	Generally more stable in acidic conditions (pH < 4). Degradation occurs with increasing pH and temperature (>40°C). Sensitive to light.	[9][10][11]

Chemical Structure

[Image of the chemical structure of Cyanidin 3-sophoroside-5-glucoside]

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Caption: Chemical structure of **Cyanidin 3-sophoroside-5-glucoside**.

Biological Activity and Therapeutic Potential

Research suggests that **Cyanidin 3-sophoroside-5-glucoside** possesses a range of biological activities, including antioxidant, anti-proliferative, and hypoglycemic effects. Due to the limited number of studies directly investigating this specific compound, data from the closely related and well-researched Cyanidin 3-O-glucoside (C3G) is often used as a proxy to infer its potential mechanisms and activities.

Antioxidant Activity

The antioxidant capacity of anthocyanins is a key contributor to their health benefits. While specific ORAC values for **Cyanidin 3-sophoroside-5-glucoside** are not readily available, studies on C3G provide a benchmark for its potential radical scavenging activity.

Table 2: Comparative Antioxidant Activity

Compound	Assay	Result	Reference(s)
Cyanidin 3-sophoroside	Superoxide Scavenging	Rate constant: $2.2 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	[8]
Cyanidin 3-O-glucoside	ORAC	6.36 μmol of Trolox equivalents (TE) per μmol	[8]
Cyanidin 3-O-glucoside	DPPH IC_{50}	Variable depending on the study, generally potent.	[12]
Cyanidin 3-O-glucoside	ABTS IC_{50}	Variable depending on the study, generally potent.	[12]

Anti-Proliferative and Anti-Cancer Effects

Cyanidin 3-sophoroside-5-glucoside has demonstrated inhibitory effects on the growth of cancer cells.

Table 3: Anti-Proliferative Activity of **Cyanidin 3-sophoroside-5-glucoside**

Cell Line	Concentration	Effect	Reference(s)
Human promyelocytic leukemia (HL-60)	1.6 mg/mL	47% suppression of cell growth after 24 hours	[13]

Hypoglycemic Effects

In vivo studies have indicated the potential of a related compound, cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside, to manage blood glucose levels.

Table 4: In Vivo Hypoglycemic Activity

Compound	Animal Model	Dosage	Effect	Reference(s)
Cyanidin 3-caffeoyl-p-hydroxybenzoylsophoroside-5-glucoside	C57BL/6J mice on a high-fat diet	80 mg/kg (oral administration)	Reduced blood glucose levels	[3][14]

Experimental Protocols

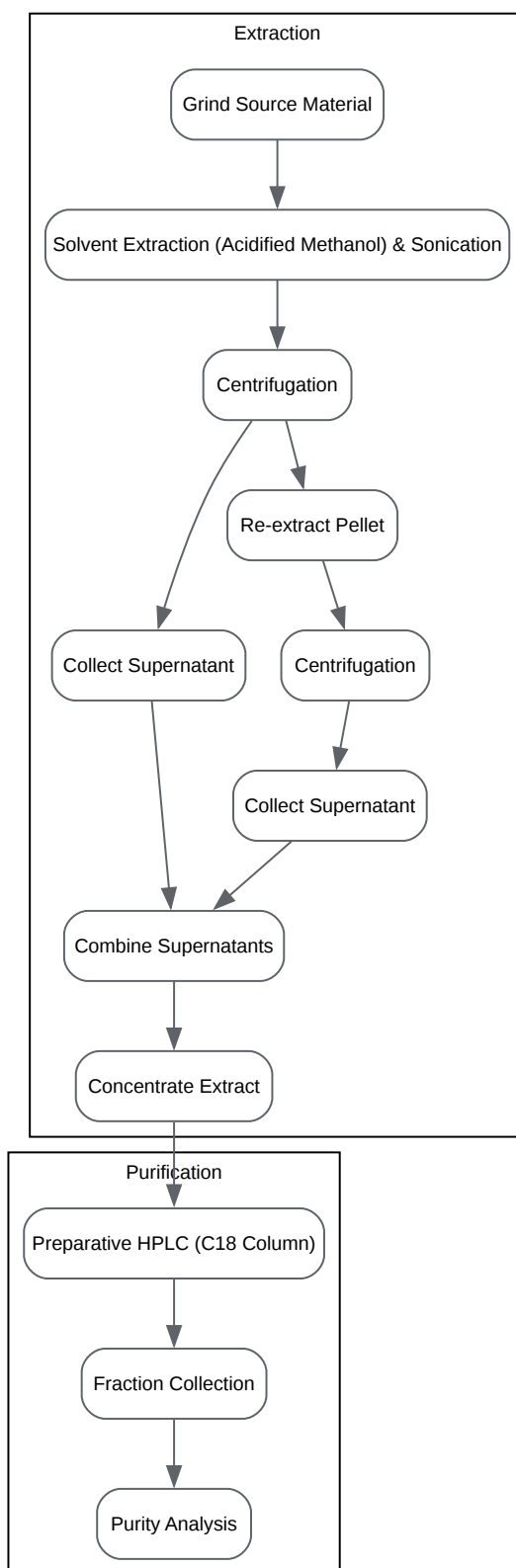
The following are detailed methodologies for key experiments relevant to the study of **Cyanidin 3-sophoroside-5-glucoside**.

Extraction and Purification from a Natural Source (e.g., Black Rice)

This protocol is adapted for the extraction of a similar anthocyanin, Cyanidin 3-glucoside, and can be modified for **Cyanidin 3-sophoroside-5-glucoside**.

- Extraction:
 - Grind the source material (e.g., 30g of black rice) into a fine powder.[15]
 - Mix the powder with 200 mL of methanol acidified with 1.0 N HCl (85:15, v/v) and sonicate for 15 minutes.[15]
 - Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C.[15]
 - Collect the supernatant and repeat the extraction process on the pellet.[15]
 - Combine the supernatants and reduce the volume using a rotary evaporator.[15]
- Purification (HPLC):

- The crude extract can be purified using preparative High-Performance Liquid Chromatography (HPLC).[\[15\]](#)[\[16\]](#)
- A C18 column is typically used with a mobile phase gradient of acidified water and methanol.[\[17\]](#)
- Detection is performed at 520 nm.[\[17\]](#)[\[18\]](#)



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Caption: Workflow for the extraction and purification of anthocyanins.

In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the radical scavenging activity of compounds.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[\[8\]](#)
 - Prepare various concentrations of **Cyanidin 3-sophoroside-5-glucoside**.
 - In a 96-well plate, mix the sample with the DPPH solution.[\[8\]](#)
 - Incubate in the dark at room temperature for 30 minutes.[\[8\]](#)
 - Measure the absorbance at 517 nm.[\[8\]](#)
 - Calculate the percentage of inhibition and determine the IC₅₀ value.[\[12\]](#)
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
 - Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.[\[8\]](#)
 - Dilute the ABTS radical solution to an absorbance of ~0.70 at 734 nm.[\[12\]](#)
 - Add various concentrations of the sample to the ABTS radical solution.
 - Measure the absorbance at 734 nm after a set incubation time.[\[12\]](#)
 - Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT)

This assay determines the effect of a compound on cell proliferation.

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **Cyanidin 3-sophoroside-5-glucoside** for 24, 48, or 72 hours.

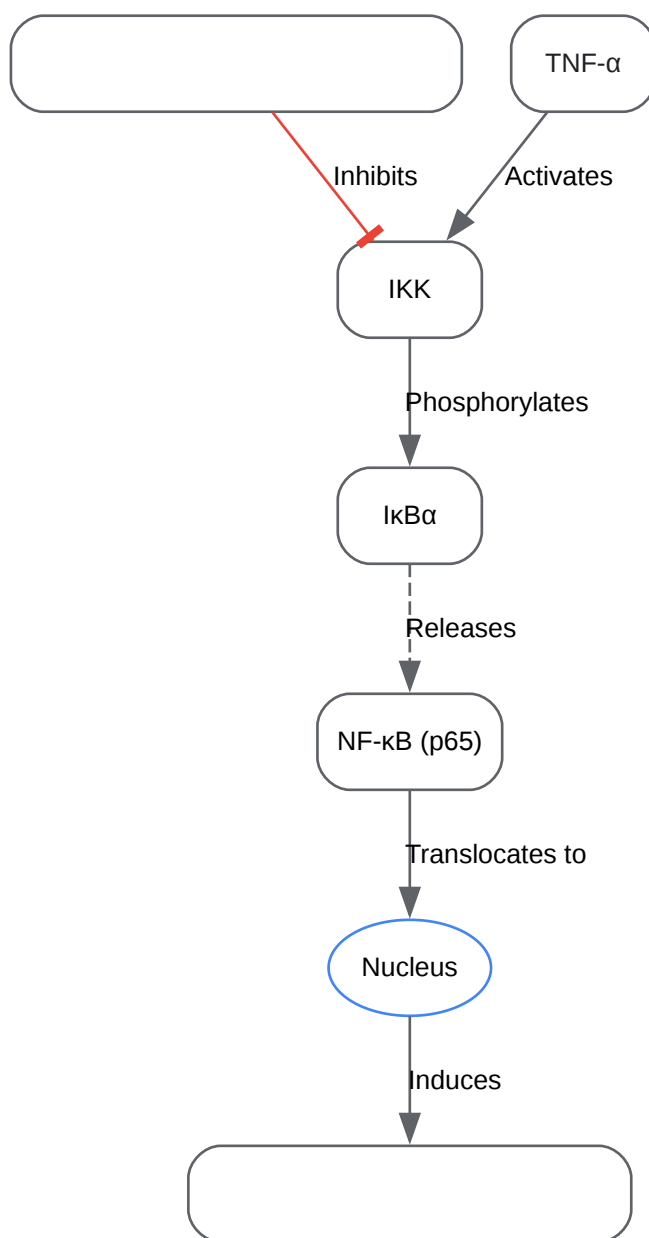
- **MTT Addition:** Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance on a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Signaling Pathways

While direct studies on the signaling pathways modulated by **Cyanidin 3-sophorose-5-glucoside** are limited, research on C3G provides strong indications of the likely mechanisms of action. These include the modulation of inflammatory and metabolic pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. C3G has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[\[1\]](#)[\[2\]](#)[\[19\]](#)

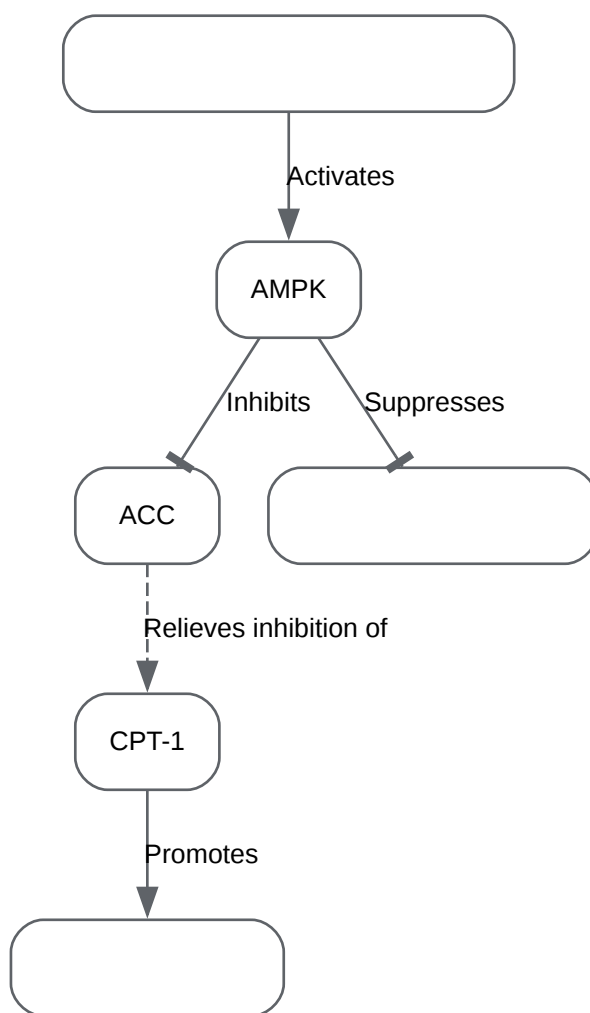


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Caption: Putative inhibition of the NF-κB signaling pathway.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK by C3G has been linked to improved glucose metabolism and reduced lipid accumulation.^{[5][11][20][21][22]}



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